molecular formula C7H7ClFNO2S B1428055 (4-Chloro-3-fluorophenyl)methanesulfonamide CAS No. 1249978-53-7

(4-Chloro-3-fluorophenyl)methanesulfonamide

Cat. No.: B1428055
CAS No.: 1249978-53-7
M. Wt: 223.65 g/mol
InChI Key: MITQGEKDGAQMSW-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluorophenyl)methanesulfonamide is a chemical compound of interest in research and development, particularly for its potential in pharmaceutical and agrochemical applications. The core structure of this compound incorporates both fluorine and a sulfonamide group, features that are frequently utilized in modern drug and agrochemical design to modulate biological activity, physicochemical properties, and metabolic stability . Sulfonamide derivatives are a well-established class of compounds known for their diverse biological activities. Scientific literature has documented that sulfonamide-containing structures can exhibit significant antifungal and herbicidal properties, making them a valuable scaffold in agrochemical research . Furthermore, in pharmaceutical research, sulfonamide derivatives have been extensively studied and are associated with a wide range of biological activities, including antiviral effects. For instance, related 1,3,4-thiadiazole sulfonamide derivatives have demonstrated inhibitory activity against the tobacco mosaic virus (TMV) in bioassays . The presence of the fluorine atom on the phenyl ring is a common strategy in medicinal and agrochemistry, as it can influence a molecule's lipophilicity, electronic characteristics, and overall interaction with biological targets . This makes this compound a promising intermediate for synthesizing novel compounds for biological activity screening. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITQGEKDGAQMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Halogenated Aromatic Amines

A common and effective approach involves the reaction of 4-chloro-3-fluoroaniline with methanesulfonyl chloride in the presence of a base. This reaction typically proceeds via nucleophilic attack of the aniline nitrogen on the sulfonyl chloride, forming the sulfonamide bond.

Typical reaction conditions:

Parameter Description
Starting material 4-Chloro-3-fluoroaniline
Sulfonylating agent Methanesulfonyl chloride
Base Triethylamine or pyridine
Solvent Dichloromethane, tetrahydrofuran (THF), or N-methyl-2-pyrrolidone (NMP)
Temperature 0 to 60 °C
Reaction time 1 to 4 hours

Procedure summary:

  • Dissolve 4-chloro-3-fluoroaniline in an anhydrous organic solvent.
  • Add a stoichiometric amount of base to neutralize the HCl formed.
  • Slowly add methanesulfonyl chloride dropwise at low temperature (0–5 °C) to control the exothermic reaction.
  • Stir the reaction mixture at room temperature or slightly elevated temperature (up to 60 °C) for several hours.
  • After completion, quench the reaction with water, extract the product into an organic phase, dry, and purify by crystallization or chromatography.

Alternative Preparation via Acid Chloride Intermediate

In some advanced synthetic schemes, the corresponding acid chloride of the sulfonic acid derivative is prepared first, then reacted with the halogenated amine.

  • For example, preparation of the methanesulfonyl chloride intermediate can be done by chlorination of methanesulfonic acid using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
  • The acid chloride is then reacted with the 4-chloro-3-fluoroaniline under mild conditions to yield the sulfonamide.

Process Optimization and Purification

  • Use of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) can enhance solubility and reaction rates.
  • Temperature control is critical to minimize side reactions such as over-sulfonylation or degradation.
  • Post-reaction workup typically involves aqueous washes, pH adjustments (e.g., with sodium carbonate solution), and organic solvent extractions.
  • Final purification is often achieved by recrystallization from water or organic solvents to obtain a high-purity solid product.

Research Findings and Comparative Analysis

Method Advantages Challenges Reference
Direct sulfonylation of aniline with methanesulfonyl chloride Straightforward, high yield, scalable Requires careful temperature control to avoid side reactions
Use of acid chloride intermediate Allows for precise control of sulfonylation Additional step, requires handling of reactive acid chlorides
Use of NMP solvent system Improved solubility and reaction kinetics Higher boiling point solvent requires efficient removal

Example Reaction from Literature

A representative example from a patent application describes:

  • Slowly adding methanesulfonyl chloride to a solution of 4-chloro-3-fluoroaniline in NMP at 55–60 °C.
  • Stirring for 3 hours at this temperature.
  • Cooling to 25–30 °C, followed by addition of water and pH adjustment with sodium carbonate.
  • Extraction with ethyl acetate, drying, and crystallization to isolate the sulfonamide product.

This method yields a high-purity product with good reproducibility and is suitable for scale-up.

Summary Table of Preparation Conditions

Step Reagents/Conditions Notes
Starting material 4-Chloro-3-fluoroaniline Commercially available or synthesized
Sulfonylation reagent Methanesulfonyl chloride Must be handled under anhydrous conditions
Base Triethylamine, pyridine Neutralizes HCl byproduct
Solvent Dichloromethane, THF, or NMP Choice affects solubility and reaction rate
Temperature 0–60 °C Lower temps control reaction exotherm
Reaction time 1–4 hours Monitored by TLC or HPLC
Workup Aqueous quench, pH adjustment, extraction Ensures removal of impurities
Purification Recrystallization or chromatography Yields pure crystalline sulfonamide

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction reactions can modify the methanesulfonamide group .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, facilitating the development of novel compounds in organic chemistry.
  • Reagent in Organic Reactions : It is utilized in various organic reactions due to its ability to undergo substitution and oxidation reactions under specific conditions.

Biology

  • Biochemical Assays : It is employed as a reference standard in analytical studies, aiding in the assessment of biological activities of other compounds.
  • Mechanism of Action : The compound interacts with specific molecular targets, potentially acting as an inhibitor or modulator of enzymes and receptors involved in critical biological pathways .

Medicine

  • Therapeutic Properties : Research indicates that (4-Chloro-3-fluorophenyl)methanesulfonamide may have antitumor and antimicrobial properties, making it a candidate for further investigation in drug development.
  • Antitumor Activity : Studies have shown that this compound can reduce tumor cell viability in various cancer cell lines, suggesting its potential role in cancer treatment .

Industry

  • Production of Specialty Chemicals : The compound is used in the synthesis of agrochemicals and other specialty chemicals, contributing to advancements in industrial applications.

The biological activity of this compound has been explored extensively, particularly its antitumor and antimicrobial properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation across various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism of Action
AHepatocellular Carcinoma12Apoptosis induction
BColon Carcinoma15Cell cycle arrest
CLung Carcinoma10Inhibition of DNA methyltransferase

Case Study : A study involving mice treated with this compound showed a marked decrease in tumor size compared to control groups, attributed to apoptosis induction and cell cycle arrest mediated by interactions with DNA methyltransferases .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against various bacterial strains. Studies indicate that derivatives with halogen substitutions exhibit enhanced effects against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study : Laboratory tests demonstrated significant antimicrobial activity at concentrations as low as 5 µM, indicating potential as an antibacterial agent. The structure-activity relationship suggests that the presence of chlorine enhances this activity .

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for various enzymes or receptors. The methanesulfonamide group can also play a role in modulating the compound’s chemical reactivity and biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological activity of sulfonamides is highly dependent on substituent patterns. Key analogs and their structural differences are summarized below:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Compound Name Substituents Key Pharmacological Activity Reference
(4-Chloro-3-fluorophenyl)methanesulfonamide 4-Cl, 3-F on phenyl PKM2 activation (EC₅₀: 90 µM)
N-(2,4-difluorophenyl)methanesulfonamide 2,4-diF on phenyl COX-2 inhibition (IC₅₀: 14.65 µM)
N-(3-Chloro-4-methylphenyl)methanesulfonamide 3-Cl, 4-CH₃ on phenyl Not explicitly reported
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine 3-F, ethanesulfonyl on phenyl No activity data
N-(4-Chlorophenyl)methanesulfonamide 4-Cl on phenyl Intermediate COX-2 inhibition

Key Observations :

  • Halogen Positioning : The 4-Cl,3-F substitution in the target compound results in lower PKM2 activation potency (EC₅₀: 90 µM) compared to 2,4-diF-substituted analogs (EC₅₀: 1.30–14.65 µM) . This suggests meta-fluorine may reduce binding affinity in certain enzyme targets.
  • Bulkier Substituents: Derivatives with extended aromatic systems (e.g., benzothieno[3,2-d]pyrimidinone in ) exhibit superior COX-2 inhibition due to enhanced hydrophobic interactions .
Anti-Inflammatory Activity

Sulfonamides with thioether-linked heterocycles, such as benzothieno[3,2-d]pyrimidinone derivatives, show potent COX-2 inhibition (IC₅₀: <15 µM) by suppressing prostaglandin E₂ (PGE₂) and interleukin-8 (IL-8) production . In contrast, the target compound’s simpler structure lacks these moieties, likely contributing to its reduced efficacy.

Metabolic Pathway Activation

The target compound’s PKM2 activation (EC₅₀: 90 µM) is significantly weaker than newer activators like DASA-10 (EC₅₀: 10 µM) and TEPP-46 (EC₅₀: 79.5 µM), highlighting the need for optimized substituent patterns in this class .

Physicochemical Properties

For example:

  • LogP Prediction : The 4-Cl,3-F substitution likely results in a logP ~2.1 (estimated via comparative analysis with ), whereas methyl or ethanesulfonyl groups increase hydrophobicity .

Biological Activity

(4-Chloro-3-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7_7H7_7ClFNO2_2S and a molecular weight of 223.65 g/mol. It has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a building block for drug development and its interactions with various biological targets.

The synthesis of this compound typically involves the reaction of 4-chloro-3-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is performed under controlled conditions to ensure high yield and purity, often followed by purification steps like recrystallization or chromatography.

The biological activity of this compound is influenced by its structural components:

  • Chloro and Fluoro Groups : These substituents can enhance binding affinity to specific enzymes or receptors, impacting the compound's pharmacological profile.
  • Methanesulfonamide Group : This moiety may modulate chemical reactivity and solubility, affecting the compound's overall biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of methanesulfonamide have been investigated for their ability to block specific signaling pathways involved in tumor growth .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, including tyrosinase, which is implicated in melanin production. Studies suggest that modifications in the phenyl ring can significantly enhance inhibitory activity against tyrosinase, making it a candidate for skin-related therapies .
  • Potential Therapeutic Applications : The unique structure of this compound positions it as a promising precursor in drug development, particularly for targeting inflammatory diseases and certain cancers .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AnticancerInhibits proliferation in vitro
Enzyme InhibitionEffective against tyrosinase
Drug DevelopmentPotential precursor for anti-inflammatory drugs

Case Study: Tyrosinase Inhibition

A study focused on the structural modifications of phenyl derivatives revealed that adding chlorine and fluorine atoms significantly increased inhibitory potency against tyrosinase. The presence of the 4-chloro-3-fluorophenyl motif was crucial for establishing effective interactions with the enzyme's active site, suggesting that similar compounds could be developed for therapeutic use against hyperpigmentation disorders .

Q & A

Q. Critical Parameters :

  • Anhydrous conditions : Moisture can hydrolyze methanesulfonyl chloride.
  • Molar ratios : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.
  • Temperature : Room temperature minimizes side reactions (e.g., over-sulfonation).

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm the aromatic substituents (δ 7.2–7.8 ppm for fluorophenyl protons) and the methanesulfonamide group (δ 3.1–3.3 ppm for CH3_3SO2_2) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 237.5).
  • FT-IR : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide functionality.

Basic: What safety protocols are recommended for handling this compound?

Q. Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers.
  • Waste Disposal : Segregate as halogenated waste and incinerate via licensed facilities .

Advanced: How can synthetic yield be optimized for this compound?

Q. Methodology :

  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility.
  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track progress and adjust reaction time.
  • Purification : Optimize column chromatography gradients (e.g., 20–50% ethyl acetate in hexane) to isolate the product with >95% purity .

Advanced: How should researchers resolve contradictions in spectral or bioactivity data?

Q. Methodology :

  • Reproducibility : Repeat experiments under identical conditions to rule out technical errors.
  • Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography for structural confirmation if NMR is ambiguous) .
  • Statistical Analysis : Apply multivariate regression to identify outliers in bioactivity assays (e.g., IC50_{50} variability) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Q. Methodology :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing fluorine with chlorine or methyl groups) using methods from similar sulfonamides .
  • Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase-2) to correlate substituent effects with inhibitory potency.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites .

Advanced: What strategies are effective in mechanistic studies of its enzyme inhibition?

Q. Methodology :

  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamic parameters.
  • Site-Directed Mutagenesis : Identify critical residues in the enzyme’s active site through mutagenesis and activity assays .

Advanced: How can purification challenges (e.g., low yield, impurities) be addressed?

Q. Methodology :

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products).
  • Crystallization Optimization : Screen solvent mixtures (e.g., ethanol/water) to improve crystal purity.
  • Flash Chromatography : Adjust silica gel particle size (e.g., 40–63 μm) for better resolution .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-3-fluorophenyl)methanesulfonamide
Reactant of Route 2
(4-Chloro-3-fluorophenyl)methanesulfonamide

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